molecular formula C8H19IOSi B035563 Tert-butyl(2-iodoethoxy)dimethylsilane CAS No. 101166-65-8

Tert-butyl(2-iodoethoxy)dimethylsilane

Cat. No. B035563
CAS RN: 101166-65-8
M. Wt: 286.23 g/mol
InChI Key: CAAUZMMMFDVBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Tert-butyl(2-iodoethoxy)dimethylsilane" is a chemical compound utilized in organic synthesis due to its ability to introduce protected iodoethoxy functional groups into molecules. Its relevance is primarily in the field of organic chemistry, where it serves as a building block for the synthesis of complex molecules.

Synthesis Analysis

A direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature has been developed. This method produces 1-(tert-butylperoxy)-2-iodoethanes, highlighting a pathway to synthesize "Tert-butyl(2-iodoethoxy)dimethylsilane" through subsequent reactions. This approach generates multiple radical intermediates in situ, exhibiting excellent regioselectivity, broad substrate scope, and mild conditions (Wang et al., 2017).

Scientific Research Applications

  • Hydroxyl-Protecting Agent : Dimethyl-tert-butylsilyl compounds serve as stable hydroxyl-protecting agents with potential applications in fields like prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Nucleophilic Reagent for Protected Bivalent Sulfur : [(Tert-butyldimethylsilyl)oxy]methanethiol acts as a nucleophilic reagent for introducing protected bivalent sulfur, complementing electrophilic reagents (Dong, Clive, & Gao, 2015).

  • Formation of Iodanyl and tert-Butylperoxyl Radicals : Thermolysis of (tert-Butylperoxy)iodanes leads to the formation of these radicals, with iodocyclohexane as a nearly quantitative product (Dolenc & Plesničar, 1997).

  • Polymerization Initiator : Used as a difunctional radical initiator in the polymerization of styrene, methyl methacrylate, and butyl acrylate (Enríquez-Medrano et al., 2016).

  • Stable and Easily Hydrolyzable Silylamines : Tert-Butyldimethylsilylamines are noted for their stability and easy hydrolyzation, having lower chemical reactivities than their trimethylsilyl analogs (Bowser & Bringley, 1985).

  • Improvement in Solar Cell Performance : The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells enhances performance (Boschloo, Häggman, & Hagfeldt, 2006).

  • Synthesis of 1-(tert-Butylperoxy)-2-iodoethanes : The one-pot synthesis of alkenes with iodine and tert-butyl hydroperoxide at room temperature produces these compounds, offering potential for chemical modifications (Wang, Chen, Liu, & Zhu, 2017).

  • Thermal Hazard Assessment : A study developed benchmarks for the thermal hazard assessment of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane, identifying safer storage conditions and thermal safety parameters (Das & Shu, 2016).

Mechanism of Action

The mechanism of action for Tert-butyl(2-iodoethoxy)dimethylsilane is not specified in the available resources .

Safety and Hazards

Tert-butyl(2-iodoethoxy)dimethylsilane is a combustible liquid and can cause skin and eye irritation . It should be stored under inert gas in a well-ventilated place and kept cool . Contact with skin and eyes should be avoided and protective equipment should be worn when handling this compound .

properties

IUPAC Name

tert-butyl-(2-iodoethoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAUZMMMFDVBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456329
Record name TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(2-iodoethoxy)dimethylsilane

CAS RN

101166-65-8
Record name TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl(2-iodoethoxy)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 2-(t-butyldimethylsilyloxy)ethyl bromide (116.2 g, 486 mmol), and sodium iodide (100 g, 663 mol) in acetone (350 mL) and dimethylformamide (25 mL). Heat to reflux. After 4 hours, cool, filter and evaporate in vacuo to give a residue. Distill the residue to give 2-(t-butyldimethylsilyloxy)ethyl iodide: bp; 60° C. at 0.5 mm Hg.
Quantity
116.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-iodoethanol (17.2 g; 100 mmol) and imidazole (8.17 g; 120 mmol) in dichloromethane (100 mL) was added tert-butyldimethylsilyl chloride (15.83 g; 105 mmol) at such a rate that the reaction temperature did not rise above 30° C. Upon complete addition the solution was left stirring for 17 h, then washed with water (2×50 mL) and brine (50 mL) and dried over MgSO4. Evaporation of the solvent afforded the target compound (28.0 g; 97.8 mmol; 98%) as a colourless liquid.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
15.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 2-iodoethanol (20 gm, 116 mmol) suspended in methylene chloride (500 mL) was added dimethylaminopyridine (100 mg) followed by diisopropylethylamine (30 mL, 174 mmol) and tert-butyldimethylsilyl chloride (19 gm, 128 mmol). The reaction was stirred overnight and the solvent was removed in vacuo and the residue was passed through a short column of silica gel and eluted with 95:5 methylene chloride: methanol. The desired fractions were combined and the solvent was removed in vacuo to give the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 2-iodoethanol (12.4 g, 72 mmol) and tert-butyldimethylsilyl chloride (11.94 g, 79 mmol) in chloroform (10 ml) was treated with imidazole (5.39 g, 79 mmol) which produced a white suspension. This was filtered and washed with chloroform. The filtrate was evaporated under reduced pressure to give the product as a colourless liquid (20.592 g, 100%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
11.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl(2-iodoethoxy)dimethylsilane
Reactant of Route 2
Reactant of Route 2
Tert-butyl(2-iodoethoxy)dimethylsilane
Reactant of Route 3
Reactant of Route 3
Tert-butyl(2-iodoethoxy)dimethylsilane
Reactant of Route 4
Tert-butyl(2-iodoethoxy)dimethylsilane
Reactant of Route 5
Tert-butyl(2-iodoethoxy)dimethylsilane
Reactant of Route 6
Reactant of Route 6
Tert-butyl(2-iodoethoxy)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.